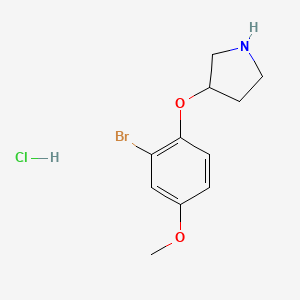

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-bromo-4-methoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBDJHUBEAWSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromo group at the 2-position, resulting in 2-bromo-4-methoxyphenol.

Nucleophilic Substitution: The bromo group on 2-bromo-4-methoxyphenol is substituted with a pyrrolidine ring through nucleophilic substitution reactions.

Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different phenol derivative.

Substitution: The pyrrolidine ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Phenol derivatives without the bromo group.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₃H₁₈BrClNO₂

- CAS Number : 1220017-76-4

- Molecular Weight : Approximately 305.65 g/mol

The synthesis of 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride typically involves the coupling of pyrrolidine with a brominated phenoxy derivative. The presence of the methoxy group enhances the compound's solubility and biological activity, making it a suitable candidate for further pharmacological studies.

Neuropharmacological Applications

Research indicates that compounds with similar structures exhibit significant neuropharmacological activities. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In particular, studies have shown that modifications to the pyrrolidine structure can lead to enhanced inhibition of MAO-B, suggesting that 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride may also possess similar properties .

Antineoplastic Potential

The compound's structural similarity to known antineoplastic agents suggests potential applications in cancer therapy. Compounds containing pyrrolidine rings have been reported to exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in oncology .

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride. These studies often involve evaluating the compound's effects on cell viability and proliferation in cancer cell lines or its impact on neurotransmitter levels in neuronal cultures.

In Vivo Studies

Further validation through in vivo studies is essential to understand the therapeutic efficacy and safety profile of this compound. Animal models can provide insights into its pharmacokinetics, bioavailability, and potential side effects.

Case Studies and Research Findings

Recent literature highlights several case studies that explore the applications of related compounds:

- A study demonstrated that a pyrrolidine derivative showed significant inhibition of MAO-B and acetylcholinesterase (AChE), indicating potential for treating neurodegenerative disorders .

- Another investigation focused on the synthesis of multifunctional molecules derived from pyrrolidine, which exhibited promising results in cognitive enhancement tests .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromo group and the methoxy group on the phenyl ring can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The pyrrolidine ring can also play a role in the compound's biological activity by interacting with amino acid residues in the active site of target proteins.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride

- CAS : 1220017-76-4

- Molecular Formula: C₁₁H₁₅BrClNO₂

- Molecular Weight : 308.6 g/mol

- Hazard Class : Irritant

Structural Features: The compound consists of a pyrrolidine ring directly linked to a phenoxy group substituted with bromine at position 2 and methoxy (-OCH₃) at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. It is cataloged under MFCD13560742 by suppliers like AK Scientific .

Comparison with Structural Analogs

Key structural variations among analogs include halogen substitution patterns, substituent electronic properties, linker groups, and steric effects. Below is a detailed comparison:

Substituent Position and Electronic Effects

Linker Variations

Multi-Substituted Derivatives

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : The methoxy group in the target compound may improve solubility but reduce metabolic stability compared to halogenated analogs.

- Steric Effects : Bulky substituents (e.g., isopropyl in ) can hinder binding to flat enzymatic pockets but enhance selectivity.

Biological Activity

3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes various research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.

- Chemical Name: 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride

- Molecular Formula: C11H15BrClNO2

- CAS Number: 1220017-76-4

Anti-inflammatory Effects

Recent studies have indicated that derivatives of pyrrolidine compounds, including 3-(2-bromo-4-methoxyphenoxy)pyrrolidine hydrochloride, exhibit significant anti-inflammatory activity. The compound's efficacy was evaluated through various assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3-(2-Bromo-4-methoxyphenoxy)pyrrolidine hydrochloride | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Note: TBD indicates values that are yet to be determined in ongoing studies.

In a study evaluating the anti-inflammatory potential of several compounds, it was found that those with similar structures to 3-(2-bromo-4-methoxyphenoxy)pyrrolidine hydrochloride showed promising results in inhibiting COX enzymes, specifically COX-2, which is often associated with inflammatory responses .

Anticancer Activity

The expression of certain potassium channels, such as KV10.1, has been linked to various cancers. Compounds targeting these channels have shown promise in inhibiting cancer cell proliferation. Research on related pyrrolidine derivatives indicates potential anticancer properties through various mechanisms, including apoptosis induction in cancer cell lines.

Case Study: Anticancer Effects on MCF-7 Cell Line

In vitro studies were conducted using the MCF-7 breast cancer cell line to assess the antiproliferative effects of the compound. The methodology included treating cells with varying concentrations of the compound and measuring cell viability using MTS assays.

Table 2: Anticancer Activity Results

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | TBD |

| 50 | TBD |

| 100 | TBD |

The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. The presence of electron-withdrawing or electron-donating groups can significantly alter their pharmacological profiles.

Key Findings:

- Bromine and Methoxy Substituents: The bromine atom and methoxy group on the phenyl ring enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Pyrrolidine Ring: The pyrrolidine moiety contributes to the compound's ability to interact with biological targets effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.